molecular formula C14H19NO2 B6423777 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1977937-90-8

1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B6423777
CAS RN: 1977937-90-8
M. Wt: 233.31 g/mol
InChI Key: NDVJUIRQLGLIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Alkylaminophenols are synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural analysis of alkylaminophenol compounds is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of alkylaminophenols are investigated using various methods . These include the calculation of bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .

Future Directions

The future directions for research on alkylaminophenols and related compounds could involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, more detailed studies of their physical and chemical properties, and exploration of their potential uses in medical applications .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)8-15-9-13(10-16)7-14(15)17/h3-6,13,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVJUIRQLGLIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

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